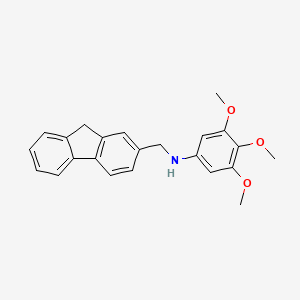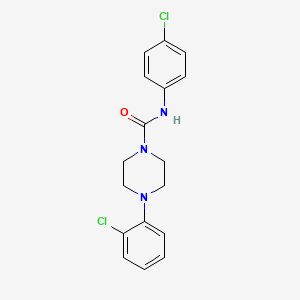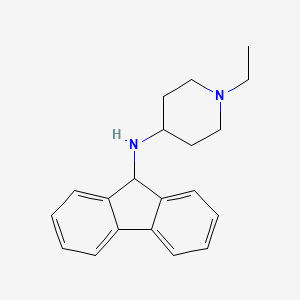
N-(9H-fluoren-2-ylmethyl)-3,4,5-trimethoxyaniline
Overview
Description
N-(9H-fluoren-2-ylmethyl)-3,4,5-trimethoxyaniline: is an organic compound that belongs to the class of aniline derivatives It features a fluorene moiety attached to an aniline group, which is further substituted with three methoxy groups at the 3, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-fluoren-2-ylmethyl)-3,4,5-trimethoxyaniline typically involves the reaction of 9H-fluoren-2-ylmethylamine with 3,4,5-trimethoxybenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(9H-fluoren-2-ylmethyl)-3,4,5-trimethoxyaniline can undergo oxidation reactions, particularly at the fluorene moiety, to form fluorenone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions, where they can be replaced by other substituents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylamine derivatives.
Substitution: Halogenated or alkylated aniline derivatives.
Scientific Research Applications
Chemistry: N-(9H-fluoren-2-ylmethyl)-3,4,5-trimethoxyaniline is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules for organic electronics and photonics .
Biology and Medicine: Its structural features allow it to interact with biological targets, making it a candidate for the development of anticancer and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials such as polymers and nanocomposites. These materials exhibit enhanced thermal stability, mechanical strength, and optical properties .
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-ylmethyl)-3,4,5-trimethoxyaniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its anticancer effects . The compound’s methoxy groups and fluorene moiety play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
N-(9-methyl-9H-fluoren-2-yl)-acetamide: This compound shares the fluorene moiety but differs in the substitution pattern on the aniline group.
2,7-dichloro-9H-fluorene-based thiazolidinone: This compound features a fluorene core with different substituents, leading to distinct chemical and biological properties.
Uniqueness: N-(9H-fluoren-2-ylmethyl)-3,4,5-trimethoxyaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features contribute to its versatility in various applications, from material science to medicinal chemistry.
Properties
IUPAC Name |
N-(9H-fluoren-2-ylmethyl)-3,4,5-trimethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-25-21-12-18(13-22(26-2)23(21)27-3)24-14-15-8-9-20-17(10-15)11-16-6-4-5-7-19(16)20/h4-10,12-13,24H,11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQIJVZWBLDFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NCC2=CC3=C(C=C2)C4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{5-[(3-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B3742167.png)
![2-[(2-Bromo-4-methylphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B3742175.png)
![4-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol](/img/structure/B3742183.png)
![methyl 4-({3-[(2-bromobenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B3742190.png)
![N-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B3742208.png)


![2-(2,4-Dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B3742224.png)
![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B3742231.png)
![N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B3742235.png)
![1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine](/img/structure/B3742243.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B3742249.png)
![Methyl 4-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]benzoate](/img/structure/B3742253.png)

